molecular formula C21H22ClNO4S B2965429 4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide CAS No. 852438-18-7

4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide

Cat. No. B2965429
CAS RN: 852438-18-7
M. Wt: 419.92
InChI Key: WBICPQGJNVBBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized by several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Polymer Synthesis and Properties

  • Development of Novel Polyamides : Research has explored the synthesis and properties of ortho-linked polyamides using ether-carboxylic acid derivatives, aiming at creating materials with enhanced thermal stability and solubility. These polyamides show promise for applications requiring high thermal resistance and material flexibility (Hsiao et al., 2000).

Antitubercular Activity

  • Synthesis of Anti-Tubercular Scaffolds : A study on the ultrasound-assisted synthesis of benzamide derivatives revealed significant anti-tubercular activity against Mycobacterium tuberculosis. The research underscores the potential of these compounds in developing new treatments for tuberculosis (Nimbalkar et al., 2018).

Photoinitiated Polymerization

  • Photopolymerization Initiators : An investigation into UV-induced graft polymerization of acrylamide onto cotton fabrics using benzophenone highlights the role of such compounds in enhancing antibacterial properties through a simple chlorination process. This suggests potential applications in creating antimicrobial textiles (Hong et al., 2009).

Neuroleptic Agents

  • Development of Atypical Antipsychotic Agents : Research into substituted benzamide derivatives for their binding affinity to dopamine and serotonin receptors presents a pathway to discovering novel atypical antipsychotic medications. This work is pivotal in addressing psychiatric disorders with fewer side effects (Norman et al., 1996).

Antipathogenic Activity

  • Antimicrobial Properties : Studies on new thiourea derivatives of benzamides have shown promising antipathogenic activities, particularly against bacteria capable of forming biofilms. This research contributes to the ongoing search for more effective antimicrobial agents (Limban et al., 2011).

properties

IUPAC Name

4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4S/c1-2-3-13-27-20-10-4-16(5-11-20)21(24)23(18-8-6-17(22)7-9-18)19-12-14-28(25,26)15-19/h4-12,14,19H,2-3,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBICPQGJNVBBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide

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